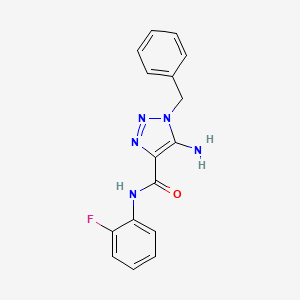

5-amino-1-benzyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-benzyl-N-(2-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c17-12-8-4-5-9-13(12)19-16(23)14-15(18)22(21-20-14)10-11-6-2-1-3-7-11/h1-9H,10,18H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACMNIAHWKUNOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-benzyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C_{15}H_{14}F N_{5}O

- Molecular Weight : 299.30 g/mol

This compound features a triazole ring, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have indicated that 5-amino-1-benzyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer activity. The mechanism primarily involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.

- IC50 Values : The compound has shown IC50 values in the low micromolar range (0.08–12.07 mM), indicating potent activity against various cancer cell lines .

The compound's mechanism of action includes:

- Inhibition of Tubulin Polymerization : This leads to disruption of the mitotic spindle formation.

- Induction of Apoptosis : Studies have demonstrated that treatment with this compound results in downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Inflammatory Response

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated cells.

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | 0.08 - 12.07 | |

| Anti-inflammatory | TNF-alpha Release | 0.283 | |

| Tubulin Polymerization Inhibition | - | Low micromolar |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Lung Cancer Cells :

- Study on Inflammatory Response :

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. The specific compound 5-amino-1-benzyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential to inhibit cancer cell proliferation. Studies have shown that triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance, making such compounds vital in developing new antimicrobial agents .

Enzyme Inhibition

Another significant application of this compound lies in its ability to act as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on certain enzymes involved in metabolic pathways related to disease states. The inhibition of these enzymes can lead to therapeutic benefits in conditions such as diabetes and obesity .

Agricultural Applications

Pesticidal Activity

Recent studies have explored the use of 5-amino-1-benzyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide as a pesticide. Its structural characteristics allow it to interfere with the biological processes of pests, making it a candidate for developing new agrochemicals. Field trials have indicated promising results in controlling pest populations while minimizing environmental impact .

Materials Science Applications

Polymer Chemistry

In materials science, this compound is being investigated for its role as a building block in polymer synthesis. Its unique triazole ring structure provides opportunities for creating polymers with enhanced thermal stability and mechanical properties. Research into the synthesis of functionalized polymers using this compound could lead to advancements in materials used for coatings, adhesives, and other industrial applications .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Fluorine vs. Methoxy/Chloro : The 2-fluorophenyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 4-methoxyphenyl) while maintaining metabolic stability .

- Positional Effects : Ortho-fluorine (target compound) may induce steric constraints that alter binding interactions compared to para-substituted analogs (e.g., 4-fluorobenzyl in ).

- Molecular Weight : The target compound’s lower molecular weight (~312 vs. 347 in ) suggests improved bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-amino-1-benzyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodology : The synthesis typically involves a multi-step approach:

Triazole Ring Formation : Use Huisgen cycloaddition between an azide and alkyne to construct the triazole core (e.g., sodium azide with substituted nitriles) .

Substituent Introduction : Benzyl and fluorophenyl groups are introduced via nucleophilic substitution or condensation reactions. For example, coupling 2-fluoroaniline with a benzyl isocyanide intermediate under basic conditions .

Carboxamide Functionalization : React the intermediate with activated carbonyl reagents (e.g., EDCI/HOBt) to form the carboxamide moiety .

- Critical Considerations : Optimize reaction temperatures and solvent systems (e.g., DMF or THF) to minimize side products. Monitor progress via TLC and purify intermediates using column chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and carboxamide connectivity. For example, the amine proton (~5.5 ppm) and fluorophenyl aromatic signals (δ 7.1–7.8 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., [M+H] ion) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s molecular geometry?

- Protocol :

Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution (<1.0 Å) data .

Structure Refinement : Apply SHELXL for anisotropic displacement parameter refinement. Address disorder in flexible substituents (e.g., benzyl groups) using PART instructions .

Validation : Cross-check bond lengths/angles against Cambridge Structural Database (CSD) averages for triazole derivatives .

- Case Study : A related compound (5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) showed a triazole ring planarity deviation of <0.02 Å, confirmed via SHELXL refinement .

Q. How should researchers address contradictions in reported biological activities of structurally similar triazole derivatives?

- Analytical Framework :

- Structural Variability : Compare substituent effects. For example, 2-fluorophenyl vs. 4-fluorophenyl analogs exhibit differing IC values due to steric/electronic modulation .

- Assay Conditions : Normalize data by testing compounds under identical conditions (e.g., cell lines, incubation time). A study found that 5-amino-1-(4-fluorophenyl) derivatives showed 3-fold higher anticancer activity in RXF 393 cells than in SNB-75 cells due to differential membrane permeability .

- Purity Control : Re-evaluate compounds with ≥98% purity (via HPLC) to exclude confounding effects from impurities .

Q. What computational and experimental strategies elucidate the compound’s structure-activity relationship (SAR) in pharmacological contexts?

- Approaches :

QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituents (e.g., benzyl vs. methyl groups) with bioactivity. A QSAR model for triazole carboxamides revealed that electron-withdrawing groups (e.g., -F) enhance kinase inhibition .

Enzyme Assays : Test inhibitory activity against target enzymes (e.g., β-catenin in Wnt signaling). For example, 5-ethyl-1-(2-fluorophenyl) analogs reduced β-catenin levels by 60% at 10 μM .

Molecular Docking : Simulate binding modes with proteins (e.g., B-Raf kinase). A derivative with a pyridinyl moiety showed a docking score of −9.2 kcal/mol, suggesting strong hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.